Cangoronin
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Overview
Description
Cangoronin is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₄O₅. It was originally isolated from the bark of the plant Tripterygium wilfordii . This compound is known for its complex structure and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cangoronin can be synthesized through a series of oxidation reactions starting from friedelin, a naturally occurring triterpenoid. The biosynthesis involves the action of cytochrome P450 enzymes, which catalyze the oxidation of friedelin at specific carbon positions .
Industrial Production Methods
Industrial production of cangoronine is not well-documented, but it is likely to involve similar biosynthetic pathways as those used in laboratory synthesis. The use of biotechnological methods, such as microbial fermentation, could be explored for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cangoronin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in cangoronine.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and carbonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of cangoronine, which can have different biological activities.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in plant metabolism and as a plant metabolite.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
Cangoronin exerts its effects through various molecular targets and pathways. It is known to interact with specific enzymes and receptors in biological systems, leading to its observed biological activities. The exact mechanism of action involves the modulation of signaling pathways and the inhibition of certain enzymes .
Comparison with Similar Compounds
Cangoronin is similar to other pentacyclic triterpenoids, such as friedelin and pristimerin. it is unique due to its specific functional groups and the positions of these groups on the triterpenoid skeleton . This uniqueness contributes to its distinct biological activities.
List of Similar Compounds
- Friedelin
- Pristimerin
- Celastrol
This compound stands out due to its specific oxidation pattern and the presence of unique functional groups, which differentiate it from other similar compounds.
Properties
CAS No. |
138884-84-1 |
---|---|
Molecular Formula |
C30H44O5 |
Molecular Weight |
484.677 |
IUPAC Name |
(2R,4aS,6aR,6aR,6bS,8aR,12aS,14aS,14bR)-8a-formyl-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-3,4,5,6,6b,7,8,12,12a,13,14,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H44O5/c1-18-23(33)19(32)15-21-27(4)12-14-29(6)22-16-26(3,24(34)35)10-9-25(22,2)11-13-28(29,5)20(27)7-8-30(18,21)17-31/h17,20-22,33H,7-16H2,1-6H3,(H,34,35)/t20-,21-,22+,25+,26+,27+,28+,29-,30-/m0/s1 |
InChI Key |
CDOKUYLTAYCBST-XBBQATOGSA-N |
SMILES |
CC1=C(C(=O)CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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